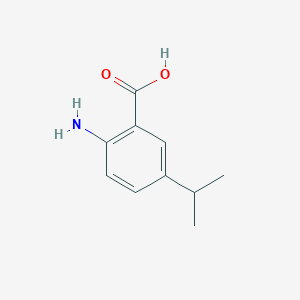

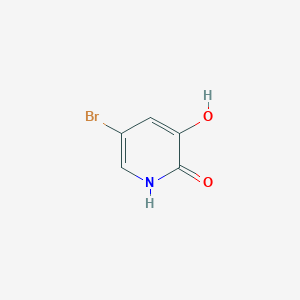

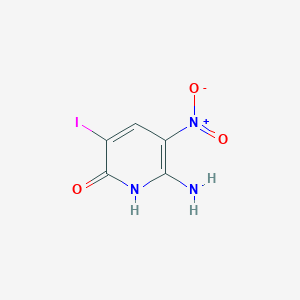

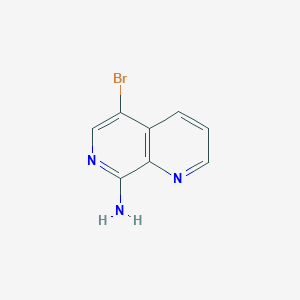

6-amino-3-iodo-5-nitro-1H-pyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various strategies, including cyclocondensation reactions, as seen in the efficient synthesis of 6-nitro- and 6-amino-3H-imidazo[4,5-b]pyridines, which are potential adenosine deaminase inhibitors . Another example is the synthesis of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, which was achieved by the selective oxidation of a nitroso group to a nitro group using tert-butyl hydroperoxide .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by various spectroscopic methods and X-ray diffraction analysis. For instance, the crystal structure of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone revealed two types of crystallographically independent molecules with slight geometrical differences . The presence of intramolecular N-H...O hydrogen bonds and intermolecular interactions such as N-H...N and N-H...O hydrogen bonds are common features in these compounds .

Chemical Reactions Analysis

The reactivity of these compounds often involves their functional groups, such as amino, nitro, and nitroso groups. For example, the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols lead to regio- and stereoselective addition reactions . The nitroso group in some compounds can be selectively oxidized to a nitro group, as seen in the synthesis of 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of hydrogen bonding, as well as other intermolecular interactions, affects their solubility, stability, and crystalline properties. For example, the 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone is described as a crystalline substance, soluble in aromatic hydrocarbons, and resistant to air oxygen and moisture . The crystal packing can involve extensive hydrogen bonding networks, leading to different dimensionalities in the crystal structures .

Aplicaciones Científicas De Investigación

-

- Imidazo[1,2-a]pyridines are common structural motifs in many significant heterocycles having application in medicinal chemistry .

- They are used in the design and synthesis of unreported heterocyclic scaffolds for therapeutic applications .

- Some established drugs, such as alpidem (anxiolytic), zolpidem (hypnotic, to treat insomnia), necopidem, saripidem (sedative and anxiolytic), zolimidine (anti-ulcer, used for treatment peptic ulcer), olprinone (to treat acute heart failure) and minodronic acid (to treat anxiety, heart failure, osteoporosis), contain the imidazo[1,2-a]pyridine core structure .

-

- Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents .

- They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- The development of these anti-TB compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Propiedades

IUPAC Name |

6-amino-3-iodo-5-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H3,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSCFDIDAMTMKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1[N+](=O)[O-])N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457355 |

Source

|

| Record name | 6-Amino-3-iodo-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-3-iodo-5-nitro-1H-pyridin-2-one | |

CAS RN |

642460-96-6 |

Source

|

| Record name | 6-Amino-3-iodo-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)